3-(2-chloro-6-fluorophenyl)-N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)-5-methylisoxazole-4-carboxamide

Description

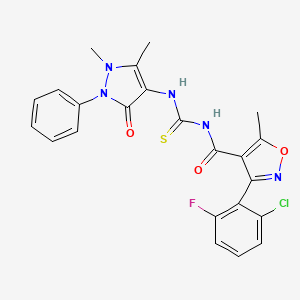

This compound features a multifunctional structure comprising:

- A 2-chloro-6-fluorophenyl group attached to the isoxazole ring, contributing to steric bulk and electronic effects.

- A 5-methylisoxazole-4-carboxamide backbone, which may influence binding interactions in biological systems.

The structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or protease modulator, though direct biological data are absent in the provided evidence. Crystallographic analysis using programs like SHELX (commonly employed for small-molecule refinement ) could resolve its 3D conformation and intermolecular interactions.

Properties

IUPAC Name |

3-(2-chloro-6-fluorophenyl)-N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClFN5O3S/c1-12-19(22(32)30(29(12)3)14-8-5-4-6-9-14)26-23(34)27-21(31)17-13(2)33-28-20(17)18-15(24)10-7-11-16(18)25/h4-11H,1-3H3,(H2,26,27,31,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLXHFCCBQVRAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClFN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-chloro-6-fluorophenyl)-N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)-5-methylisoxazole-4-carboxamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 766.55 g/mol. The structure includes a chloro-fluoro-substituted phenyl group , a pyrazole derivative , and an isoxazole moiety , which are known to enhance biological activity through various mechanisms.

Anticancer Properties

Recent studies have indicated that compounds similar to this structure exhibit significant anticancer activity. For instance, derivatives containing the isoxazole and pyrazole frameworks have been shown to inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.

A study demonstrated that derivatives of pyrazole effectively inhibit specific kinases involved in cancer progression, suggesting that the compound may act as a kinase inhibitor, although specific data on this compound's activity is still emerging .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

- Alkaline Phosphatase (AP) : Screening against human recombinant alkaline phosphatases showed that related compounds can inhibit these enzymes, which play crucial roles in cellular signaling and metabolism .

- Ecto-nucleotide Triphosphate Diphosphohydrolase (e5-NT) : Inhibitory assays indicated potential effects on ecto-nucleotide enzymes, which are involved in nucleotide metabolism and signaling .

Case Studies

Case Study 1: In Vitro Evaluation

A series of compounds structurally similar to the target compound were synthesized and evaluated for their biological activity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 10 µM against breast cancer cells, highlighting the potential of these compounds in cancer therapy .

Case Study 2: Mechanistic Studies

Further mechanistic studies revealed that the compound could induce apoptosis in cancer cells via the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins following treatment with related compounds .

Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of isoxazole and pyrazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

- A case study demonstrated that the incorporation of a chlorinated phenyl group enhances the compound's binding affinity to cancer-related targets, suggesting a potential pathway for drug development against specific types of tumors .

- Antimicrobial Properties

- Anti-inflammatory Effects

Biochemical Mechanisms

The biochemical mechanisms through which this compound exerts its effects are still under investigation. However, preliminary data suggest that it may interact with specific enzymes or receptors involved in cancer progression and inflammation. For example:

- Inhibition of Kinases: Similar compounds have been shown to inhibit kinase activity, which is crucial in cancer cell signaling pathways.

- Modulation of Cytokines: The anti-inflammatory properties may be linked to the modulation of cytokine release, reducing inflammation and associated pain.

Research Findings and Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Key analogs from literature (–8) and their distinguishing features:

Key Observations :

- Halogen Effects: The target compound’s 2-Cl-6-F-phenyl group contrasts with analogs bearing trifluoromethyl () or non-halogenated aryl groups (), likely altering electronic and steric profiles.

- Linker Groups : The carbamothioyl group in the target compound differs from esters () or sulfanyl groups (), impacting hydrogen-bonding capacity and metabolic stability.

Physicochemical and Spectroscopic Properties

- NMR Analysis: As demonstrated in , substituent-induced chemical shift changes (e.g., in regions analogous to "A" and "B") can localize structural modifications. For example, the 2-Cl-6-F-phenyl group in the target compound would induce distinct δH/δC shifts compared to non-halogenated analogs .

- Hydrogen Bonding: The pyrazolone-carbamothioyl moiety may form intermolecular N–H···S and C=O···H bonds, influencing crystal packing and solubility. Similar patterns are noted in Etter’s graph-set analysis () for thioamide-containing compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.